5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide
Description
Molecular Structure and Properties The compound 5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide (molecular formula: C₂₀H₁₃ClF₃NO₂; monoisotopic mass: 391.058 Da) is a furan-2-carboxamide derivative featuring two distinct aromatic substituents: a 2-chlorophenyl group attached to the furan ring and a 3-(trifluoromethyl)phenyl group linked via the amide nitrogen . The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, while the 2-chlorophenyl moiety introduces steric and electronic effects that influence molecular interactions. This compound’s stereochemical configuration (e.g., E/Z isomerism in related acrylamide derivatives) may further modulate its physicochemical and biological properties .
Properties
CAS No. |
618400-57-0 |
|---|---|
Molecular Formula |
C18H11ClF3NO2 |
Molecular Weight |
365.7 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11ClF3NO2/c19-14-7-2-1-6-13(14)15-8-9-16(25-15)17(24)23-12-5-3-4-11(10-12)18(20,21)22/h1-10H,(H,23,24) |
InChI Key |
SUUAJCNPOPXZAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the 2-chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction.
Attachment of the N-(3-(trifluoromethyl)phenyl) group: This can be done through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation could lead to the formation of furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Activity: The compound may exhibit various biological activities, including antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Polymer Science: Applications in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Observations:
Electron Effects : The -CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to -Cl or -N(Et)₂ analogs .
Substituent Position : Ortho-substitution (2-Cl) on the phenyl ring (target compound) may sterically hinder binding interactions compared to meta-substituted analogs (e.g., CID 4493813) .
Solubility and Lipophilicity:
- The target compound’s -CF₃ group increases logP (predicted ~3.8) compared to CID 4493813 (logP ~3.2), suggesting higher membrane permeability .
- The nitro-substituted analog () has reduced solubility due to its electron-deficient aromatic system.
Bioactivity Insights:
- The diethylamino-substituted analog () may exhibit improved aqueous solubility, making it suitable for pharmaceutical formulations .
Stability and Reactivity:
- The -CF₃ group resists hydrolysis under physiological conditions, whereas nitro-substituted analogs () may undergo reduction in vivo .
Data Tables
Table 1: Substituent Effects on Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
